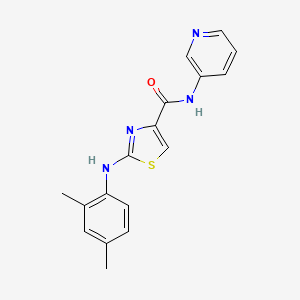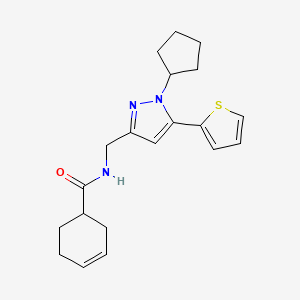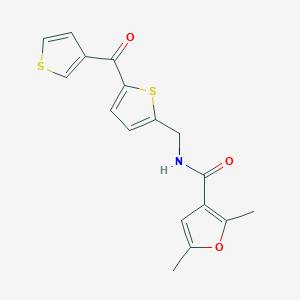![molecular formula C13H16ClNO4 B2421346 N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide CAS No. 2094512-93-1](/img/structure/B2421346.png)
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol. This compound is characterized by the presence of a chloro-substituted phenoxy group, an ethoxy linker, and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The starting material, 2-chloro-4-formylphenol, undergoes an etherification reaction with ethylene glycol to form 2-(2-chloro-4-formylphenoxy)ethanol.
Conversion to the acetamide: The intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide can be compared with similar compounds such as:
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has a similar structure but lacks the ethoxy linker, which may affect its reactivity and applications.
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide:
N-Ethyl-2-(4-formylphenoxy)acetamide: This compound has an ethyl group instead of the chloro group, which may influence its biological activity and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-10(17)15-4-5-18-6-7-19-13-3-2-11(9-16)8-12(13)14/h2-3,8-9H,4-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUVFNREXOJOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCCOC1=C(C=C(C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)

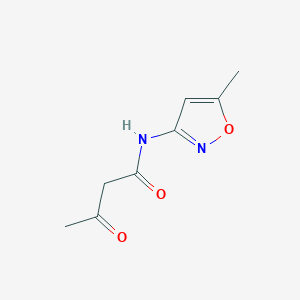
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)
![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
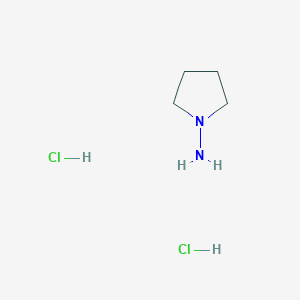
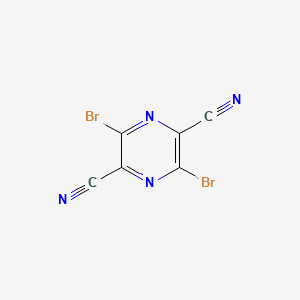

![Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate](/img/structure/B2421276.png)
